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For Researchers, Scientists, and Drug Development Professionals

Abstract
2,3-Dimethyl-1H-indole-5-carboxylic acid is a pivotal molecular scaffold in medicinal

chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.

[1] Its deceptively simple structure belies a rich conformational landscape that dictates its

interaction with biological targets. This guide provides a comprehensive exploration of the

molecular architecture and conformational dynamics of this indole derivative. We will delve into

its structural elucidation through established analytical techniques, explore its conformational

preferences using computational modeling, and discuss the profound implications of its three-

dimensional structure in the rational design of new pharmaceuticals.

Fundamental Molecular Properties
2,3-Dimethyl-1H-indole-5-carboxylic acid, with the CAS Number 14844-73-6, is a solid at

room temperature.[2][3] Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₁₁H₁₁NO₂ [2]

Molecular Weight 189.21 g/mol [3]

Melting Point 238-240 °C [3]

InChI Key
KHJGIMZYCBPOBG-

UHFFFAOYSA-N
[2]

SMILES
CC1=C(NC2=C1C=C(C=C2)C(

=O)O)C
[4]

Elucidation of the Molecular Structure
The molecular structure of 2,3-Dimethyl-1H-indole-5-carboxylic acid is characterized by a

bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a carboxylic

acid group at position 5. The indole ring system itself is a fusion of a benzene ring and a pyrrole

ring.

A plausible synthetic route to 2,3-Dimethyl-1H-indole-5-carboxylic acid can be adapted from

established methods for the synthesis of substituted indole-5-carboxylic acids. A common

approach involves the Fischer indole synthesis.

Spectroscopic Characterization
While specific spectral data for this exact molecule is not publicly available in the search

results, the structural features can be confirmed using a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would reveal distinct signals for the aromatic protons on the benzene ring, the N-

H proton of the indole, and the two methyl groups. The chemical shifts and coupling

patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR would show characteristic peaks for the aromatic carbons, the carbons of the

pyrrole ring, the two methyl carbons, and the carboxylic acid carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular

weight and elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational

frequencies of the N-H bond in the indole ring, the C=O and O-H bonds of the carboxylic

acid, and the C-H bonds of the aromatic ring and methyl groups.

Conformational Analysis: A Deeper Dive
The biological activity of a molecule is intimately linked to its three-dimensional shape and

flexibility. While the indole ring system is largely planar, the orientation of the carboxylic acid

substituent and the subtle puckering of the pyrrole ring contribute to the molecule's

conformational preferences. The conformational landscape of indole derivatives can exhibit

significant variability, ranging from remarkable rigidity to considerable flexibility.[5]

The Rotational Barrier of the Carboxylic Acid Group
A key conformational feature of 2,3-Dimethyl-1H-indole-5-carboxylic acid is the rotation of

the carboxylic acid group around the single bond connecting it to the indole ring. This rotation is

not entirely free and is influenced by steric and electronic factors. The energy barrier to this

rotation determines the preferred orientation of the carboxylic acid group relative to the indole

plane.

Computational Modeling of Conformational Isomers
In the absence of experimental crystal structure data, computational modeling provides a

powerful tool to predict the stable conformations of 2,3-Dimethyl-1H-indole-5-carboxylic acid.

Density Functional Theory (DFT) calculations are a reliable method for investigating the

conformational behavior of such molecules.[6]

The following workflow outlines a typical computational approach to conformational analysis:
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Computational workflow for conformational analysis.

Intermolecular Interactions and Crystal Packing
In the solid state, the conformation of 2,3-Dimethyl-1H-indole-5-carboxylic acid will be

influenced by intermolecular interactions, particularly hydrogen bonding. The carboxylic acid

group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond

acceptor (at the carbonyl oxygen). The N-H group of the indole ring is also a hydrogen bond

donor. These interactions play a crucial role in the formation of stable crystal lattices.

The potential for hydrogen bonding suggests that in a biological context, this molecule can

interact with protein active sites through similar donor-acceptor interactions.
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Potential hydrogen bonding interactions.

Implications for Drug Discovery and Development
The conformational preferences of 2,3-Dimethyl-1H-indole-5-carboxylic acid are of

paramount importance in drug discovery. As a molecular fragment or scaffold, its three-

dimensional shape will dictate how it and its derivatives fit into the binding pockets of target

proteins.[1]

Structure-Activity Relationship (SAR) Studies: Understanding the stable conformations

allows for the rational design of derivatives with improved binding affinity and selectivity. By

modifying the substitution pattern on the indole ring, medicinal chemists can fine-tune the

conformational landscape to optimize interactions with a biological target.

Pharmacophore Modeling: The spatial arrangement of key features, such as the hydrogen

bond donors and acceptors and the hydrophobic indole core, defines the pharmacophore of

this scaffold. This information is crucial for virtual screening and the design of new molecules

with similar biological activity.
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Crystal Engineering: For solid dosage forms, controlling the crystal packing through an

understanding of intermolecular interactions is essential for ensuring desirable

physicochemical properties such as solubility and stability.

Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and dynamics.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2,3-Dimethyl-1H-indole-5-carboxylic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton

resonances.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks

and confirm the connectivity of the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To identify through-space correlations between protons.

The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the

distance between the protons, providing crucial information about the spatial proximity of

different parts of the molecule and thus its conformation. For example, NOEs between the

carboxylic acid proton and nearby aromatic protons can define the orientation of the

carboxyl group.

Variable Temperature (VT) NMR: Acquire a series of NMR spectra at different temperatures

to study the dynamics of conformational exchange, such as the rotation of the carboxylic

acid group. Changes in the line shapes of the spectra can be used to determine the energy

barriers of these processes.

Single-Crystal X-ray Diffraction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b077371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the precise solid-state molecular structure and conformation.

Methodology:

Crystal Growth: Grow single crystals of 2,3-Dimethyl-1H-indole-5-carboxylic acid of

suitable size and quality. This is often the most challenging step and may require screening

various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion,

cooling).

Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray

diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal

vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction

data.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Use direct methods or Patterson methods to solve the phase problem and obtain an

initial electron density map. Build a molecular model into the electron density and refine the

atomic positions and thermal parameters to obtain the final crystal structure.

Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles,

and torsion angles, which define the conformation of the molecule in the solid state. Analyze

the crystal packing to identify and characterize intermolecular interactions.

Conclusion
2,3-Dimethyl-1H-indole-5-carboxylic acid represents a fascinating case study in the interplay

between molecular structure and conformation. While its two-dimensional representation is

straightforward, its three-dimensional architecture, governed by the rotational freedom of its

carboxylic acid substituent and the potential for intermolecular hydrogen bonding, is nuanced

and critically important for its application in drug discovery. A multi-pronged approach,

combining high-resolution spectroscopic techniques and computational modeling, is essential

for a comprehensive understanding of its conformational landscape. The insights gained from

such studies are invaluable for the rational design of next-generation therapeutics based on

this versatile indole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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